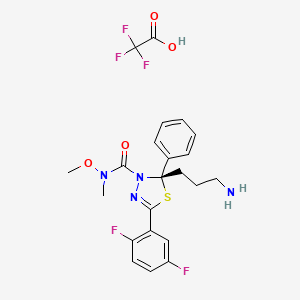Filanesib TFA
CAS No.: 1781834-99-8; 885060-09-3
Cat. No.: VC5872349
Molecular Formula: C22H23F5N4O4S
Molecular Weight: 534.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781834-99-8; 885060-09-3 |
|---|---|
| Molecular Formula | C22H23F5N4O4S |
| Molecular Weight | 534.5 |
| IUPAC Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 |
| Standard InChI Key | CIJUJPVFECBUKG-BDQAORGHSA-N |
| SMILES | CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Pharmacological Profile of Filanesib TFA
Structural Characteristics
Filanesib TFA is a synthetic small molecule with the molecular formula C22H23F5N4O4S and a molecular weight of 534.5 g/mol . Its trifluoroacetate salt form enhances solubility and stability for in vivo administration. Key structural features include a benzimidazole scaffold critical for KSP binding and fluorine substitutions that improve pharmacokinetic properties .
Table 1: Physicochemical Properties of Filanesib TFA
| Property | Value |
|---|---|
| CAS Number | 1781834-99-8 |
| Molecular Formula | C22H23F5N4O4S |
| Molecular Weight | 534.5 g/mol |
| Purity | ≥98% (HPLC) |
| Storage Conditions | -20°C, desiccated |
| Solubility | DMSO: 10 mg/mL; Water: <1 mg/mL |
Mechanism of Action
Filanesib TFA selectively inhibits KSP (kinesin-5/Eg5), a motor protein essential for bipolar spindle formation during mitosis. Unlike taxanes, which stabilize microtubules, Filanesib TFA binds to the KSP-ADP complex, inducing uncompetitive inhibition with respect to ATP (Ki = 6 nM) and noncompetitive inhibition relative to tubulin . This disrupts mitotic progression, leading to monopolar spindle formation, prolonged activation of the spindle assembly checkpoint, and apoptosis via mitochondrial pathways . Notably, KSP's absence in postmitotic neurons explains Filanesib's lack of neurotoxicity.
Preclinical Research Findings
In Vitro Antiproliferative Activity
Filanesib TFA exhibits broad-spectrum cytotoxicity across cancer cell lines:
-
HeLa cells: Induces G2/M arrest at 0.78–6.25 nM (44 hours) and apoptosis (caspase-3/7 activation) at 0.01–0.1 nM .
-
AML cell lines: Triggers mitochondrial-dependent apoptosis independent of p53 status, with EC50 values ≤3 nM .
-
Epithelial ovarian cancer (EOC): Reduces viability in Type II EOC cells (A2780, CP70) by 70–90% at 3 μM (24–48 hours) .
Mechanistic studies reveal that Filanesib TFA:
-
Increases phospho-Histone H3 (mitotic marker) by 8-fold in HeLa cells at 0.1–100 nM .
-
Degrades Mcl-1, a pro-survival Bcl-2 family protein, synergizing with proteasome inhibitors .
-
Activates caspase-2 within 6 hours in EOC cells, preceding mitochondrial outer membrane permeabilization .
In Vivo Efficacy
In xenograft models, Filanesib TFA demonstrates dose-dependent tumor regression:
-
EOC xenografts: 20–30 mg/kg (intraperitoneal, q4dx3) reduces tumor volume by 50–70% .
-
Bortezomib-resistant myeloma: Combined with bortezomib, achieves 90% growth inhibition versus 60% for monotherapy .
Clinical Development and Therapeutic Applications
Phase I/II Trials in Hematologic Malignancies
Filanesib TFA has been evaluated in relapsed/refractory multiple myeloma (RRMM) and acute myeloid leukemia (AML):
Table 2: Adverse Event Profile (Grade ≥3)
| Event | Incidence (Monotherapy) | Incidence (Combination Therapy) |
|---|---|---|
| Neutropenia | 58% | 72% |
| Thrombocytopenia | 34% | 48% |
| Anemia | 29% | 35% |
| Febrile neutropenia | 12% | 18% |
Synergistic Combinations
Filanesib TFA enhances the efficacy of immunomodulatory drugs (IMiDs) and proteasome inhibitors:
-
Pomalidomide/Dexamethasone: In MM1.S xenografts, the triple combination reduced tumor burden by 95% versus 60% for pomalidomide/dexamethasone alone . Mechanistically, this synergy arises from:
-
Carfilzomib: Synergistic cytotoxicity in KSP-high MM cells, with combination indices <0.5.
Biomarkers and Resistance Mechanisms
Predictive Biomarkers
-
α-1 Acid Glycoprotein (AGP): Serum AGP >1.2 mg/mL correlates with reduced Filanesib clearance and improved PFS (HR = 0.42, p = 0.01).
-
BAX Activation: Tumors with ≥2-fold BAX upregulation post-treatment exhibit ORR of 38% versus 8% in non-responders .
-
KSP Expression: KSP-high AML blasts (≥50% by IHC) show 5-fold greater sensitivity to Filanesib .
Resistance Pathways
Primary resistance mechanisms include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume